

Application Note: Analysis of Benzophenone in Food Packaging by UHPLC-MS/MS

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Compound of Interest		
Compound Name:	Benzophenone	
Cat. No.:	B1666685	Get Quote

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Abstract

Benzophenone, a compound commonly used as a photoinitiator in UV-cured inks and as an additive in plastic manufacturing, can migrate from food packaging into foodstuffs, posing a potential health risk.[1][2][3] This application note presents a sensitive and robust Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of **benzophenone** in various food packaging materials and food matrices. The described protocol, including a streamlined sample preparation procedure, provides high sensitivity, selectivity, and accuracy, making it suitable for routine monitoring and quality control in the food safety industry.

Introduction

The migration of chemicals from packaging materials into food is a significant concern for consumer safety. **Benzophenone** and its derivatives are frequently used in the printing of food packaging materials.[3] Due to its volatility, **benzophenone** can migrate from the packaging into the food product.[4] Regulatory bodies have set specific migration limits (SMLs) for **benzophenone** to minimize dietary exposure. For instance, the European Union has established an SML of 0.6 mg/kg for **benzophenone**.[2][5] Therefore, sensitive and reliable analytical methods are crucial for monitoring compliance and ensuring food safety. UHPLC-MS/MS offers high sensitivity and selectivity, making it the ideal technique for detecting trace levels of **benzophenone** in complex food matrices.[6]



Experimental Protocol

This protocol outlines the necessary steps for the extraction and analysis of **benzophenone** from food samples.

Sample Preparation: Solid-Liquid Extraction (SLE)

This method is adapted from a validated procedure for analyzing **benzophenone** in cereal-based foods.[6]

Reagents and Materials:

- · Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade, with 0.1% formic acid
- Deionized water, with 0.1% formic acid
- Benzophenone analytical standard
- Benzophenone-d10 (internal standard)
- Centrifuge tubes (50 mL)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 μm)

Procedure:

- Homogenize the food sample to ensure uniformity.
- Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.
- Spike the sample with an appropriate amount of **benzophenone**-d10 internal standard.
- Add 10 mL of acetonitrile to the tube.



- Vortex the mixture vigorously for 2 minutes to extract the benzophenone.
- Centrifuge the sample at 4500 rpm for 15 minutes.[7]
- Collect the supernatant (acetonitrile extract).
- Filter the extract through a 0.22 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis. For fatty food matrices, a dispersive solid-phase extraction (dSPE) clean-up step with a lipid removal sorbent may be necessary to reduce matrix effects.[1][2]

UHPLC-MS/MS Analysis

The following conditions are based on established methods for the analysis of **benzophenone**. [6][8][9]

Table 1: UHPLC Parameters

Parameter	Value
Column	UPLC BEH C18 (1.7 μm, 2.1 mm x 100 mm)
Mobile Phase A	Deionized water with 0.1% formic acid
Mobile Phase B	Methanol with 0.1% formic acid
Flow Rate	0.3 mL/min
Injection Volume	10 μL
Column Temperature	40 °C
Gradient	80% B to 20% B (3.5 min), hold at 20% B (1 min), 20% to 10% B (1 min), hold at 10% B (4 min), return to 80% B (0.1 min), re-equilibrate (3.9 min)
Total Run Time	13.5 min

Table 2: MS/MS Parameters



Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.2 kV
Source Temperature	150 °C
Desolvation Temperature	600 °C
Nebulizing Gas Flow	50 L/h
Desolvation Gas Flow	1100 L/h
Collision Gas	Argon
Monitoring Mode	Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions for Benzophenone

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
Benzophenone	183.1	105.1	15
77.1	25		
Benzophenone-d10 (IS)	193.1	115.1	15
82.1	25		

Quantitative Data

The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results demonstrate the method's suitability for the sensitive and reliable quantification of **benzophenone** in food packaging and various food matrices.

Table 4: Method Performance Characteristics

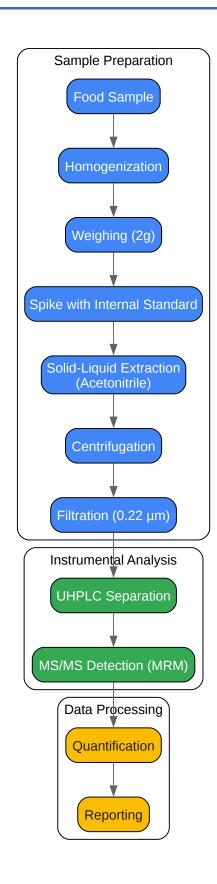


Parameter	Result
Linearity (R²)	≥ 0.995[6]
LOD	0.02 - 4.2 ng/g (pastry); 0.02 - 2 ng/g (rice and noodle)[6]
LOQ	1 - 50 μg/kg[1][2]
Precision (RSD)	Within-run: 1 - 29%; Between-run: 1 - 28%[6]
Recovery	70 - 120%[1][2]

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to final data analysis.





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Caption: UHPLC-MS/MS workflow for **benzophenone** analysis.



Conclusion

The described UHPLC-MS/MS method provides a reliable and sensitive tool for the quantification of **benzophenone** in food packaging and various food matrices. The simple and efficient sample preparation protocol, combined with the high selectivity of tandem mass spectrometry, allows for accurate measurements at levels relevant to regulatory limits. This application note serves as a comprehensive guide for researchers and scientists in the field of food safety and quality control.

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• To cite this document: BenchChem. [Application Note: Analysis of Benzophenone in Food Packaging by UHPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666685#uhplc-ms-ms-method-for-analyzing-benzophenone-in-food-packaging]

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